
Methyl 3-(4-boronobenzamido)propionate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of Methyl 3-(4-boronobenzamido)propionate is C11H14BNO5 . The molecule contains a total of 32 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 aliphatic ester, 1 aromatic secondary amide, and 2 hydroxyl groups .Physical And Chemical Properties Analysis
The molecular weight of Methyl 3-(4-boronobenzamido)propionate is 251.04356 g/mol . The IUPAC name is {4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl}boronic acid .Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT) Applications Methyl 3-(4-boronobenzamido)propionate has potential applications in Boron Neutron Capture Therapy (BNCT). BNCT is a type of radiation therapy for treating cancer, where boron-containing compounds are targeted to cancer cells and then irradiated with neutrons. This irradiation triggers nuclear reactions that kill the cancer cells. For example, Zaidlewicz et al. (2003) synthesized boronated phenylalanine analogues, including amino-2-methyl-3-(4-dihydroxyborylphenyl)propionic acid, as potential boron carriers for BNCT (Zaidlewicz, 2003).
Photodynamic Therapy (PDT) Applications Methyl 3-(4-boronobenzamido)propionate and similar compounds could have applications in photodynamic therapy (PDT), a treatment approach where light-sensitive compounds are used to generate reactive oxygen species that can kill cancer cells. For instance, Agazzi et al. (2017) described the synthesis of cationic BODIPYs, a type of photodynamic therapy agent, which shows the potential use of boron-containing compounds in this field (Agazzi, 2017).
Chemical Sensing and Detection Chemical compounds similar to Methyl 3-(4-boronobenzamido)propionate could be used in chemical sensing and detection. Wade and Gabbaï (2009) discussed the synthesis of pyridinium boranes for colorimetric sensing of fluoride ions in water/chloroform mixtures, highlighting the potential of boron-based compounds in chemical detection and analysis (Wade & Gabbaï, 2009).
Synthesis of Other Chemical Compounds Methyl 3-(4-boronobenzamido)propionate and its analogues can be used in the synthesis of other chemical compounds. Huo Xiao-jian (2010) studied the synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, demonstrating the utility of similar methyl-propionate compounds in the synthesis of antioxidants (Huo Xiao-jian, 2010).
Ligand Synthesis and Coordination Chemistry Methyl 3-(4-boronobenzamido)propionate and related compounds have applications in ligand synthesis and coordination chemistry. Peters et al. (2005) investigated the synthesis of a new facial tripod ligand, which includes the synthesis of methyl 3,3-bis(1-methylimidazol-2-yl)propionate, indicating the role of such compounds in developing new ligands for coordination complexes (Peters, Hübner, & Burzlaff, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-[(3-methoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO5/c1-18-10(14)6-7-13-11(15)8-2-4-9(5-3-8)12(16)17/h2-5,16-17H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXSDVUSUSOLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656879 | |
| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-boronobenzamido)propionate | |
CAS RN |
957034-76-3 | |
| Record name | Methyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



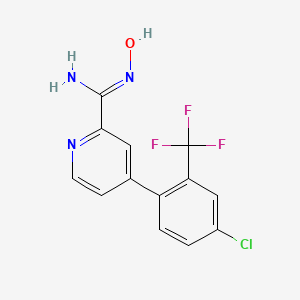
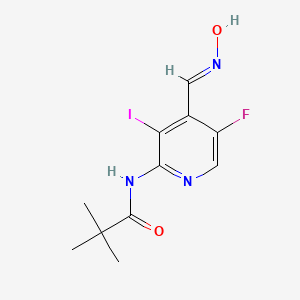
![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)
![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418282.png)
![3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418285.png)
![3-[4-(2-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418286.png)
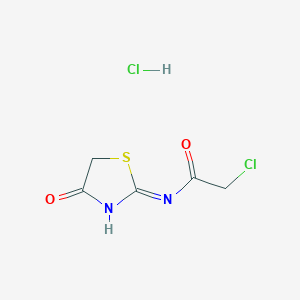
![2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol](/img/structure/B1418289.png)
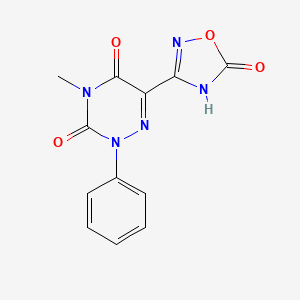
![N-[(E)-Amino(hydroxyimino)methyl]benzamide](/img/structure/B1418291.png)
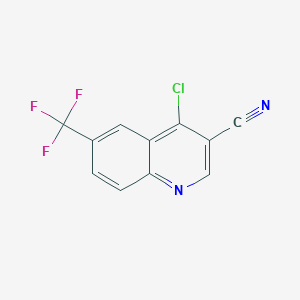
![S-((4AR,6R,7S,8S,8aS)-7-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B1418298.png)